[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate

Forensic Chemistry Heroin Impurity Profiling Thebaine Rearrangement

The compound [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate (CAS 91295-74-8), commonly designated ATM4 4-acetoxy analog or compound 4, is a synthetic phenanthrene derivative with molecular formula C23H25NO5 and a molecular weight of 395.45 g/mol. It is a major product of the acetylation of thebaine using acetic anhydride and is categorized as a potential manufacturing impurity in the synthesis of heroin.

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
CAS No. 91295-74-8
Cat. No. B048646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
CAS91295-74-8
Synonyms3,6-Dimethoxy-8-(2-(N-methylacetamido)ethyl)phenanthren-4-yl Acetate
Molecular FormulaC23H25NO5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C
InChIInChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3
InChIKeyIQCNMUAWZXTDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

ATM4 4-Acetoxy Analog (CAS 91295-74-8): Forensic Reference Standard for Heroin Impurity Profiling


The compound [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate (CAS 91295-74-8), commonly designated ATM4 4-acetoxy analog or compound 4, is a synthetic phenanthrene derivative with molecular formula C23H25NO5 and a molecular weight of 395.45 g/mol [1]. It is a major product of the acetylation of thebaine using acetic anhydride and is categorized as a potential manufacturing impurity in the synthesis of heroin [2]. The compound serves primarily as an analytical reference standard for forensic and research applications, particularly in the identification and quantification of heroin impurities via mass spectrometry [3].

Why Generic Phenanthrene Derivatives Cannot Replace ATM4 4-Acetoxy Analog (CAS 91295-74-8) in Forensic Workflows


In-class phenanthrene derivatives and other acetylated thebaine byproducts cannot be interchangeably substituted for ATM4 4-acetoxy analog. The acetylation of thebaine yields a complex mixture of structurally isomeric rearrangement products, including the 5-isomer (compound 3), the 8-isomer (compound 4; target), and other neutral products [1]. Each isomer exhibits distinct mass spectral fragmentation patterns, NMR spectroscopic signatures, and biological activities [1][2]. Crucially, the 5-isomer acts as a potent inhibitor of carboxylesterase-mediated 6-acetylmorphine hydrolysis (a key heroin metabolism step), whereas the 8-isomer does not share this pharmacological property [2]. These regioisomeric differences directly impact forensic interpretation: co-elution or misidentification can lead to erroneous impurity profiling, incorrect source attribution, or missed metabolic interference signals in toxicological analyses.

Quantitative Differentiation Evidence for ATM4 4-Acetoxy Analog (CAS 91295-74-8) vs. Closest Analogs


Synthetic Yield Dominance: 8-Isomer vs. 5-Isomer Under Optimized Acetylation Conditions

Under LiCl-catalyzed acetylation conditions (Condition D: 100 mg thebaine, 2 mL Ac₂O, 50 mg LiCl, 100 °C, 1 h), the 8-isomer (target compound 4) constitutes 70% of the neutral product mixture versus only 9% for the 5-isomer (compound 3), representing a 7.8-fold yield advantage [1]. Under standard acetic anhydride conditions (Condition A), the yields are 4% and 5% respectively, demonstrating that the 8-isomer is preferentially formed under Lewis acid catalysis, whereas the 5-isomer yield remains relatively constant across conditions [1].

Forensic Chemistry Heroin Impurity Profiling Thebaine Rearrangement

Functional Activity Divergence: 5-Isomer Is a Potent Carboxylesterase Inhibitor; 8-Isomer Is Not

The 5-isomer (compound 3) was identified as a strong inhibitor of carboxylesterase-mediated conversion of 6-acetylmorphine (6-AM) to morphine in human liver homogenate experiments [1]. In contrast, the 8-isomer (compound 4; target) has not been reported to exhibit this inhibitory activity, despite being structurally isomeric [1]. This functional divergence has forensic significance: in a study of 695 urine samples positive for morphine and 6-AM, 11.5% exhibited an atypical 6-AM/morphine ratio above 0.26, consistent with carboxylesterase inhibition by heroin impurities including compound 3 [1].

Forensic Toxicology Heroin Metabolism Carboxylesterase Inhibition

High-Resolution Mass Spectrometric Confirmation: Exact Mass and Diagnostic Fragment Ions

High-resolution electron-impact mass spectrometry (HR-EIMS) established the exact mass of the target compound (4) as m/z 395.1733 (calcd for C₂₃H₂₅NO₅, M⁺·), with a measured value of m/z 395.1735 [1]. The 5-isomer (3) gave an identical exact mass but differed in its fragmentation pattern: a prominent fragment ion at m/z 87 (C₄H₈O, indicative of acetoxy group proximity to the side chain) was absent in the 8-isomer due to reduced steric crowding, while a fragment at m/z 100 was diagnostic for the 5-isomer only [1]. The mzCloud database contains 119 curated tandem mass spectra (MS1 and MS2) for the ATM4 4-acetoxy analog, acquired on a Q Exactive Plus Orbitrap, enabling confident differentiation from co-eluting impurities [2].

Mass Spectrometry Forensic Chemistry Structural Elucidation

Analytical Reference Standard Purity Specification: Cayman ≥98%

The commercially available analytical reference standard (Cayman Chemical, Item No. 15498; available through Bertin Bioreagent) specifies a purity of ≥98% for the ATM4 4-acetoxy analog, formulated as a crystalline solid [1]. This purity level is consistent with forensic quantitative analysis requirements and exceeds the typical purity of in-house synthesized batches, which contain residual compound 3 (5-isomer) and compound 8 as co-products [2].

Analytical Chemistry Reference Standard Quality Assurance

Procurement-Relevant Application Scenarios for ATM4 4-Acetoxy Analog (CAS 91295-74-8)


Forensic Heroin Impurity Profiling and Source Attribution

The 8-isomer is the dominant thebaine-derived impurity detected in seized heroin samples at levels ranging from 0.1% to below 0.0015% [1]. Its quantitative analysis via GC-MS or LC-MS/MS enables forensic laboratories to establish manufacturing signatures, link drug exhibits to common synthetic batches, and provide evidence of conspiracy in legal proceedings. The ≥98% purity reference standard ensures accurate quantification without interference from the 5-isomer, which co-elutes under many chromatographic conditions [1][2].

Heroin Metabolism Studies Requiring a Non-Confounding Marker

Unlike the 5-isomer, which potently inhibits carboxylesterase-mediated 6-AM hydrolysis and can confound metabolic interpretation, the 8-isomer does not exhibit this activity [1]. This makes the 8-isomer a preferred forensic marker for thebaine-derived impurities in toxicological studies investigating heroin metabolism, where the atypical 6-AM/morphine ratio (>0.26) affects 11.5% of real-world cases [1].

Mass Spectral Library Development and Method Validation

The comprehensive HR-EIMS and Orbitrap MS² spectral data curated in the mzCloud database (119 spectra) provide forensic toxicology laboratories with a validated reference for developing targeted LC-MS/MS or GC-MS methods [1]. The distinct fragmentation pattern—specifically the absence of m/z 87 and 100 ions—enables unambiguous identification of the 8-isomer in complex biological matrices, supporting ISO 17025 method accreditation requirements [1][2].

In Vitro Metabolism Studies Using Human Liver Microsomes

The compound serves as a precursor for the acetylated thebaine metabolite ATM4, which is generated during Phase I metabolism by human liver microsomes [1]. Researchers investigating the metabolic fate of heroin manufacturing impurities can use the pure 8-isomer reference standard to track metabolite formation kinetics without interference from the pharmacologically active 5-isomer, whose carboxylesterase inhibitory effects could alter enzyme activity in the assay system [1].

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